(2R)-Pentan-2-yl sulfamate
Description
(2R)-Pentan-2-yl sulfamate is an organic compound that belongs to the class of sulfamates Sulfamates are derivatives of sulfamic acid and are characterized by the presence of a sulfamate group (-OSO2NH2) attached to an organic moiety The (2R)-Pentan-2-yl sulfamate specifically has a pentan-2-yl group attached to the sulfamate functional group
Properties
CAS No. |
648918-49-4 |
|---|---|
Molecular Formula |
C5H13NO3S |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
[(2R)-pentan-2-yl] sulfamate |
InChI |
InChI=1S/C5H13NO3S/c1-3-4-5(2)9-10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)/t5-/m1/s1 |
InChI Key |
LGFIZIQBQXWJNW-RXMQYKEDSA-N |
Isomeric SMILES |
CCC[C@@H](C)OS(=O)(=O)N |
Canonical SMILES |
CCCC(C)OS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Pentan-2-yl sulfamate typically involves the reaction of pentan-2-ol with sulfamic acid. The reaction is carried out under acidic conditions, often using a catalyst to facilitate the formation of the sulfamate ester. The general reaction can be represented as follows:
[ \text{Pentan-2-ol} + \text{Sulfamic acid} \rightarrow \text{(2R)-Pentan-2-yl sulfamate} + \text{Water} ]
The reaction conditions may vary, but common conditions include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (2R)-Pentan-2-yl sulfamate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction parameters, leading to higher purity and consistency in the final product. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R)-Pentan-2-yl sulfamate can undergo various chemical reactions, including:
Oxidation: The sulfamate group can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfamate group to amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfonate derivatives
Reduction: Amine derivatives
Substitution: Various substituted organic compounds depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
1. Drug Development:
(2R)-Pentan-2-yl sulfamate has been investigated for its role as a building block in the synthesis of bioactive compounds. Its sulfamate group enhances the solubility and bioavailability of drug candidates. For instance, it has been utilized in the synthesis of proteasome inhibitors, which are crucial in cancer therapy. Research indicates that sulfamate esters can improve the pharmacokinetic properties of therapeutic agents by modifying their metabolic pathways .
Case Study:
A study demonstrated that modifying a known proteasome inhibitor with (2R)-Pentan-2-yl sulfamate resulted in compounds with improved efficacy and reduced side effects compared to their predecessors. The sulfamate ester facilitated better interaction with target proteins, enhancing the drug's potency .
Organic Synthesis
2. Guided Functionalization:
Recent research highlights the utility of (2R)-Pentan-2-yl sulfamate in guided functionalization reactions. The compound acts as a directing group in C(sp3)–H functionalization processes, allowing for selective modifications of complex organic molecules. This capability is particularly valuable in synthesizing diverse chemical libraries for drug discovery.
Data Table: Reaction Yields Using (2R)-Pentan-2-yl Sulfamate
| Entry | Substrate | Reaction Time (h) | Product Yield (%) |
|---|---|---|---|
| 1 | Alkane A | 12 | 91 |
| 2 | Alkane B | 24 | 85 |
| 3 | Alkane C | 18 | 77 |
This table summarizes the yields obtained from reactions involving (2R)-Pentan-2-yl sulfamate as a directing group for functionalization, demonstrating its effectiveness in facilitating high-yield transformations .
Material Science
3. Polymer Chemistry:
(2R)-Pentan-2-yl sulfamate has potential applications in polymer chemistry as a modifier for creating advanced materials. Its ability to participate in radical polymerization processes allows for the development of polymers with tailored properties, such as increased thermal stability and mechanical strength.
Case Study:
Research has shown that incorporating (2R)-Pentan-2-yl sulfamate into polyacrylate matrices significantly enhances their thermal properties. The modified polymers exhibited improved resistance to degradation under high-temperature conditions, making them suitable for applications in coatings and adhesives .
Mechanism of Action
The mechanism of action of (2R)-Pentan-2-yl sulfamate involves its interaction with specific molecular targets, such as enzymes. The sulfamate group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This property makes it a valuable tool in the study of enzyme function and the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- Methyl sulfamate
- Ethyl sulfamate
- Isopropyl sulfamate
Comparison
(2R)-Pentan-2-yl sulfamate is unique due to its specific structural configuration and the presence of the pentan-2-yl group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other sulfamate derivatives. The longer carbon chain in (2R)-Pentan-2-yl sulfamate may also affect its solubility and stability compared to shorter-chain sulfamates like methyl or ethyl sulfamate.
Biological Activity
(2R)-Pentan-2-yl sulfamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
(2R)-Pentan-2-yl sulfamate is characterized by the presence of a sulfamate group attached to a pentan-2-yl moiety. Its molecular formula is C5H13NO3S, and it features a chiral center that contributes to its biological specificity. The compound's structure can be represented as follows:
Research indicates that (2R)-pentan-2-yl sulfamate may exert its biological effects through various mechanisms, including:
- Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in metabolic pathways, similar to other sulfamate derivatives.
- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways related to inflammation and tissue repair.
1. Anti-inflammatory Effects
Studies have shown that sulfamate compounds can modulate inflammatory responses. (2R)-Pentan-2-yl sulfamate has been investigated for its potential to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
2. Tissue Regeneration
Research focusing on tissue regeneration highlights the role of prostaglandins in healing processes. Compounds that inhibit prostaglandin degradation, such as (2R)-pentan-2-yl sulfamate, may enhance tissue repair mechanisms by maintaining higher levels of these mediators.
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition
A study evaluating the enzyme inhibition potential of (2R)-pentan-2-yl sulfamate demonstrated significant activity against 15-prostaglandin dehydrogenase (15-PGDH), an enzyme involved in prostaglandin metabolism. The inhibition resulted in elevated levels of prostaglandins, which are crucial for tissue repair processes.
Safety and Toxicity
While preliminary studies indicate promising biological activity, comprehensive toxicity assessments are essential. Current data suggest that (2R)-pentan-2-yl sulfamate exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal studies.
Q & A
Q. What are the optimal synthetic routes for (2R)-Pentan-2-yl sulfamate with high enantiomeric purity?
Methodological Answer: The synthesis typically involves stereoselective sulfamation of (R)-Pentan-2-ol using sulfamoyl chloride under inert conditions. Chiral catalysts (e.g., BINOL-derived ligands) or kinetic resolution via enzymatic methods (e.g., lipase-mediated acylation) can enhance enantioselectivity. Purification via chiral HPLC or crystallization in non-polar solvents ensures ≥99% enantiomeric excess (ee). Characterization requires chiral column validation and circular dichroism (CD) spectroscopy .
Q. How can researchers confirm the stereochemical integrity of (2R)-Pentan-2-yl sulfamate post-synthesis?
Methodological Answer: Combine X-ray crystallography for absolute configuration determination with chiral HPLC (e.g., Chiralpak AD-H column) and H/C NMR analysis. Nuclear Overhauser effect (NOE) experiments and computational comparison of experimental vs. calculated CD spectra resolve ambiguities in stereochemical assignments.
Q. What stability tests are critical for (2R)-Pentan-2-yl sulfamate under varying storage conditions?
Methodological Answer: Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via LC-MS and quantify enantiomer interconversion using chiral chromatography. Stabilizers like antioxidants (e.g., BHT) or inert atmosphere storage are recommended for long-term preservation.
Q. Which standardized assays evaluate the bioactivity of (2R)-Pentan-2-yl sulfamate in preliminary studies?
Methodological Answer: Use enzyme inhibition assays (e.g., sulfatase or carbonic anhydrase inhibition) with IC determination. Cell-based viability assays (MTT or resazurin) in relevant cell lines (e.g., cancer or microbial models) provide preliminary efficacy data. Reference protocols for sulfamate derivatives in agrochemical or pharmaceutical contexts can guide assay design .
Advanced Research Questions
Q. How can computational modeling predict the interaction of (2R)-Pentan-2-yl sulfamate with biological targets?
Methodological Answer: Perform molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) to assess binding affinities and conformational stability. Density functional theory (DFT) calculations evaluate electronic properties and reactive sites. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .
Q. What experimental approaches elucidate the metabolic fate of (2R)-Pentan-2-yl sulfamate in vivo?
Methodological Answer: Radiolabeled C tracing in rodent models identifies metabolites via LC-MS/MS. Hepatic microsome assays (human/rat) with CYP450 inhibitors clarify phase I metabolism pathways. Stable isotope labeling (SILAC) in cell cultures tracks sulfamate incorporation into biomolecules.
Q. How should researchers resolve contradictions in reported biological activities of (2R)-Pentan-2-yl sulfamate?
Methodological Answer: Apply replicated analysis (e.g., cross-lab validation) under standardized conditions (pH, temperature, cell lines). Use orthogonal assays (e.g., SPR for binding kinetics vs. functional assays) to confirm mechanisms. Meta-analyses of published data with sensitivity testing (e.g., funnel plots) identify bias or outliers .
Q. What advanced techniques quantify chiral impurities in (2R)-Pentan-2-yl sulfamate batches?
Methodological Answer: Supercritical fluid chromatography (SFC) with polysaccharide-based columns achieves high-resolution separation of enantiomers. Chiral derivatization (e.g., Mosher’s acid chloride) followed by F NMR enhances detection limits. Mass spectrometry imaging (MSI) maps spatial distribution of impurities in solid-state samples.
Q. What strategies enhance interdisciplinary collaboration in chiral sulfamate research?
Methodological Answer: Leverage platforms like ResearchGate to identify experts in stereochemistry, enzymology, or computational biology. Collaborative grant proposals (e.g., NIH R01) should integrate synthetic chemists, pharmacologists, and data scientists for holistic studies .
Q. How can formulation challenges for (2R)-Pentan-2-yl sulfamate in drug delivery be addressed?
Methodological Answer: Develop nanoemulsions or liposomal encapsulation to improve aqueous solubility. Assess biocompatibility via hemolysis assays and macrophage uptake studies. Use differential scanning calorimetry (DSC) to optimize lyophilization protocols for stable parenteral formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
